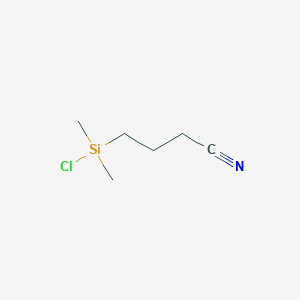

(3-Cyanopropyl)dimethylchlorosilane

Descripción general

Descripción

(3-Cyanopropyl)dimethylchlorosilane is an organosilicon compound with the molecular formula C6H12ClNSi. It is a clear, colorless to straw-colored liquid that is sensitive to moisture. This compound is primarily used as an intermediate in organic synthesis and as a coupling agent in various industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: (3-Cyanopropyl)dimethylchlorosilane is typically synthesized through the reaction of (3-cyanopropyl)dimethylsilane with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows:

(3-Cyanopropyl)dimethylsilane+Thionyl chloride→this compound+Sulfur dioxide+Hydrogen chloride

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors with precise control over temperature and pressure to ensure high yield and purity. The reaction is typically conducted at elevated temperatures and may involve the use of catalysts to enhance the reaction rate .

Análisis De Reacciones Químicas

Types of Reactions: (3-Cyanopropyl)dimethylchlorosilane undergoes various chemical reactions, including:

Hydrolysis: Reacts rapidly with water to form (3-cyanopropyl)dimethylsilanol and hydrogen chloride.

Substitution: Can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or alcohols.

Addition: Can participate in addition reactions with unsaturated compounds.

Common Reagents and Conditions:

Hydrolysis: Water or aqueous solutions under ambient conditions.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Addition: Unsaturated compounds under controlled temperature and pressure.

Major Products:

Hydrolysis: (3-Cyanopropyl)dimethylsilanol and hydrogen chloride.

Substitution: Corresponding substituted silanes.

Addition: Adducts with unsaturated compounds.

Aplicaciones Científicas De Investigación

Chemistry

(3-Cyanopropyl)dimethylchlorosilane serves as a precursor in synthesizing various organosilicon compounds. It acts as a coupling agent to enhance the adhesion of polymers to inorganic surfaces, which is crucial in developing advanced materials.

- Table 1: Chemical Reactions Involving this compound

| Reaction Type | Products | Conditions |

|---|---|---|

| Hydrolysis | (3-Cyanopropyl)dimethylsilanol + HCl | Aqueous solutions |

| Nucleophilic Substitution | Substituted silanes | Presence of amines or alcohols |

| Addition | Adducts with unsaturated compounds | Controlled temperature and pressure |

Biology

In biological applications, this compound is utilized for modifying biomolecules to improve their stability and functionality. It has been shown to enable the formation of stable hybrid phospholipid bilayers, which are essential for minimizing nonspecific protein adsorption in capillary zone electrophoresis.

- Case Study : A study demonstrated that using this compound as a surface modifier significantly reduced protein adsorption on silica surfaces during electrophoretic separations, enhancing the resolution of biomolecular analysis.

Medicine

The compound is employed in developing drug delivery systems and synthesizing pharmaceutical intermediates. Its ability to modify surfaces makes it valuable for creating biocompatible materials that can enhance drug efficacy.

- Table 2: Medical Applications of this compound

| Application | Description |

|---|---|

| Drug Delivery Systems | Enhances stability and release profiles of drugs |

| Pharmaceutical Synthesis | Acts as a reagent for key intermediates |

Industry

In industrial applications, this compound is used in producing silicone-based materials, coatings, and adhesives. Its properties allow for improved adhesion and durability in various products.

- Table 3: Industrial Applications

| Industry | Application Description |

|---|---|

| Coatings | Enhances adhesion between organic and inorganic materials |

| Adhesives | Improves bonding strength and durability |

| Sealants | Provides moisture resistance and flexibility |

Mecanismo De Acción

The mechanism of action of (3-Cyanopropyl)dimethylchlorosilane involves its ability to react with nucleophiles, leading to the formation of stable silicon-carbon bonds. This reactivity is attributed to the presence of the electrophilic silicon atom, which facilitates the substitution of the chlorine atom by various nucleophiles. The molecular targets and pathways involved in these reactions depend on the specific nucleophiles and reaction conditions employed .

Comparación Con Compuestos Similares

- (3-Cyanopropyl)dimethylsilane

- (3-Cyanopropyl)trimethoxysilane

- (3-Cyanopropyl)methyldichlorosilane

Comparison: (3-Cyanopropyl)dimethylchlorosilane is unique due to its specific reactivity with nucleophiles, which makes it a valuable intermediate in organic synthesis. Compared to (3-Cyanopropyl)trimethoxysilane, it offers different reactivity patterns due to the presence of the chlorine atom instead of methoxy groups. Similarly, (3-Cyanopropyl)methyldichlorosilane has two chlorine atoms, making it more reactive but less selective in substitution reactions .

Actividad Biológica

(3-Cyanopropyl)dimethylchlorosilane, with the chemical formula CHClNSi and CAS number 18156-15-5, is a silane compound that has garnered attention in various fields, including materials science and biology. This article explores its biological activity, focusing on its interactions at the cellular level, potential applications in drug delivery systems, and implications in toxicology.

- Molecular Structure : The compound is characterized by a chlorosilane functional group attached to a cyanopropyl chain.

- Physical Appearance : It appears as a clear to light yellow liquid.

- Purity : Typically available with a purity of over 95% as determined by gas chromatography (GC) .

- Boiling Point : Approximately 109 °C at 15 mmHg .

Cytotoxicity and Toxicological Studies

Research indicates that this compound exhibits cytotoxic properties. In studies involving various cell lines, it has been shown to induce cell death through mechanisms such as apoptosis and necrosis. The compound's toxicity is primarily attributed to its ability to disrupt cellular membranes and interfere with metabolic processes.

- Case Study : In a study assessing the cytotoxic effects of several silanes, this compound was found to have significant toxic effects at concentrations above 100 µM, leading to increased cell membrane permeability and subsequent cell lysis .

Applications in Drug Delivery

The compound has been explored for its potential use in drug delivery systems due to its silane structure, which allows for functionalization and modification. Its hydrophobic nature facilitates the encapsulation of hydrophobic drugs, enhancing their bioavailability.

- Research Findings : A study demonstrated that liposomes modified with this compound showed improved stability and drug release profiles compared to unmodified liposomes. This suggests that the compound can enhance the efficacy of drug delivery systems by providing better control over drug release kinetics .

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : The compound interacts with lipid bilayers, leading to increased permeability and eventual cell death.

- Reactive Oxygen Species (ROS) Generation : Exposure to this silane can lead to oxidative stress within cells, contributing to cytotoxicity.

- Cell Signaling Pathways : Preliminary studies suggest that it may influence pathways related to apoptosis and inflammation, although further research is needed to elucidate these mechanisms fully .

Comparative Analysis of Silanes

To better understand the biological activity of this compound, it is useful to compare it with other similar silanes:

| Compound Name | Toxicity Level | Application Area | Mechanism of Action |

|---|---|---|---|

| This compound | High | Drug delivery | Membrane disruption, ROS generation |

| Dimethyldichlorosilane | Moderate | Surface modification | Surface reactivity |

| Trimethylchlorosilane | Low | Coating materials | Low reactivity |

Propiedades

IUPAC Name |

4-[chloro(dimethyl)silyl]butanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12ClNSi/c1-9(2,7)6-4-3-5-8/h3-4,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPIARXZSVWTOMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(CCCC#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5066324 | |

| Record name | Butanenitrile, 4-(chlorodimethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18156-15-5 | |

| Record name | 3-Cyanopropyldimethylchlorosilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18156-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Cyanopropyl dimethyl chlorosilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018156155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanenitrile, 4-(chlorodimethylsilyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanenitrile, 4-(chlorodimethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(chlorodimethylsilyl)butyronitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.203 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(Chlorodimethylsilyl)butanenitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KML9HY5KPT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 3-Cyanopropyldimethylchlorosilane interact with surfaces and what are the downstream effects?

A: 3-Cyanopropyldimethylchlorosilane (CPDCS) interacts with surfaces primarily through its reactive chlorosilane group (-SiCl). This group readily hydrolyzes in the presence of moisture, forming silanol groups (-SiOH) that can condense with hydroxyl groups (-OH) present on various surfaces like silica, glass, or even biological materials. This condensation reaction leads to the formation of strong covalent Si-O-Si bonds, effectively anchoring the CPDCS molecule to the surface. [, , ]

- Hydrophobicity: The attached cyanopropyldimethyl groups are hydrophobic, rendering the surface water-repellent. [, , ]

- Reduced Surface Energy: The hydrophobic modification lowers the surface free energy, impacting interactions with other molecules or materials. []

- Platform for further Functionalization: The cyano group (-CN) can be further modified through chemical reactions, enabling the attachment of other molecules or biomolecules for specific applications. []

Q2: What is the structural characterization of 3-Cyanopropyldimethylchlorosilane?

A2: 3-Cyanopropyldimethylchlorosilane has the following characteristics:

- Spectroscopic data:

Q3: How does CPDCS modified surface impact lipid bilayer formation?

A: Studies show that CPDCS modification creates a surface conducive to lipid bilayer formation. The hydrophobic cyanopropyldimethyl groups on the surface promote lipid monolayer formation, with the lipid tails oriented towards the modified glass. This monolayer serves as a foundation for a stable lipid bilayer to suspend across the orifice of a glass nanopore membrane. The stability is attributed to the small bilayer area and the strong interaction between the lipid and the modified surface. []

Q4: Can you elaborate on the applications of 3-Cyanopropyldimethylchlorosilane in capillary zone electrophoresis?

A: CPDCS plays a crucial role in creating stable hybrid phospholipid bilayers (HPBs) for capillary zone electrophoresis (CZE). These HPBs serve as capillary coatings to minimize the nonspecific adsorption of proteins, a common challenge in CZE protein separations. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.